molecular formula C11H17IN2O2 B14171341 trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-40-2

trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide

Katalognummer: B14171341
CAS-Nummer: 3983-40-2
Molekulargewicht: 336.17 g/mol
InChI-Schlüssel: MQDIHPDDANDCSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide: is a chemical compound with the molecular formula C11H17N2O2+ and a molecular weight of 209.26 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group attached to a phenyl ring substituted with a methylcarbamoyloxy group. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of trimethylamine with 4-(methylcarbamoyloxy)phenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The trimethylammonium group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to exert its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

3983-40-2

Molekularformel

C11H17IN2O2

Molekulargewicht

336.17 g/mol

IUPAC-Name

trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-9(6-8-10)13(2,3)4;/h5-8H,1-4H3;1H

InChI-Schlüssel

MQDIHPDDANDCSL-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.